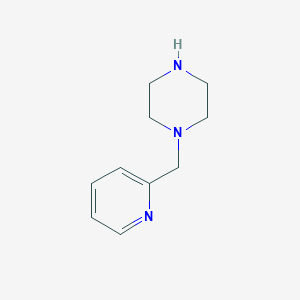

1-(Piridin-2-ilmetil)piperazina

Descripción general

Descripción

Synthesis Analysis

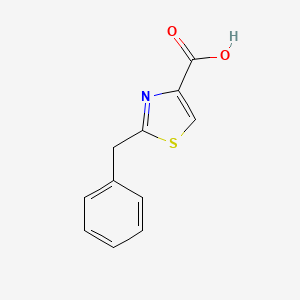

The synthesis of 1-(Pyridin-2-ylmethyl)piperazine derivatives often involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. For example, derivatives such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine have been synthesized through these methods, showcasing the compound's versatility as a precursor for complex molecules (Yang Fang-wei, 2013).

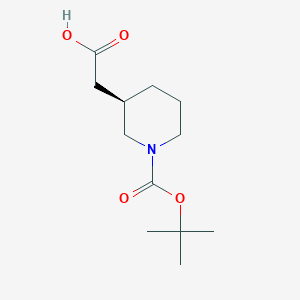

Molecular Structure Analysis

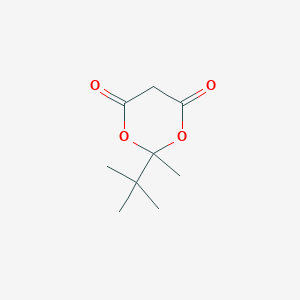

Molecular structure investigations have been performed using techniques like X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These studies reveal detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the molecular structure of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid has been elucidated, demonstrating the compound's structural diversity and potential for further chemical modifications (Shifeng Ban et al., 2023).

Chemical Reactions and Properties

1-(Pyridin-2-ylmethyl)piperazine and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for creating a wide array of chemical entities. Notable reactions include the Grignard reaction, which allows for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines from readily available starting materials, showcasing the compound's versatility in synthetic chemistry (Hans F. Andersson et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Pyridin-2-ylmethyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through experimental methods and contribute to the understanding of the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to receptors, are essential for the development of pharmacologically active compounds. The synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight the compound's significance in medicinal chemistry, demonstrating its potential as a dopamine receptor ligand (V. Balaraju et al., 2019).

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

1-(Piridin-2-ilmetil)piperazina: es un bloque de construcción versátil en la síntesis de varios compuestos farmacéuticos. Su anillo de piperazina es un motivo común en los fármacos debido a su capacidad de interactuar con los objetivos biológicos. Por ejemplo, se utiliza en la creación de fármacos cardiovasculares como trimetazidina y ranolazina, así como en medicamentos psiquiátricos como aripiprazol y quetiapina .

Desarrollo de polímeros antimicrobianos

El compuesto tiene aplicaciones potenciales en el desarrollo de polímeros antimicrobianos. Los derivados de piperazina pueden incorporarse en las cadenas principales de los polímeros para mejorar sus propiedades antimicrobianas, lo cual es crucial para los dispositivos médicos e implantes para prevenir infecciones .

Síntesis química y catálisis

En la síntesis química, This compound puede actuar como catalizador o reactivo en diversas transformaciones orgánicas. Sus átomos de nitrógeno pueden coordinarse con los centros metálicos, facilitando las reacciones catalíticas .

Ciencia de materiales

Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la creación de materiales novedosos con propiedades electrónicas o fotónicas específicas. Los átomos de nitrógeno en el anillo de piperazina pueden donar electrones, alterando la conductividad del material .

Síntesis de péptidos en fase sólida

This compound: se puede utilizar en la síntesis de péptidos en fase sólida como una molécula de enlace. Puede conectar la cadena peptídica en crecimiento a la resina, permitiendo la adición secuencial de aminoácidos .

Síntesis fotocatalítica

El compuesto también se emplea en la síntesis fotocatalítica, donde puede participar en reacciones químicas mediadas por la luz. Esto es particularmente útil en aplicaciones de química verde, donde la luz solar se puede utilizar como fuente de energía sostenible .

Creación de moléculas bioactivas

Los investigadores utilizan This compound para crear moléculas bioactivas que pueden modular las vías biológicas. Estas moléculas pueden servir como sondas para estudiar mecanismos de enfermedad o como agentes terapéuticos potenciales .

Investigación en química heterocíclica

Finalmente, en la química heterocíclica, este compuesto se utiliza para sintetizar nuevas estructuras heterocíclicas, que son componentes básicos de muchos productos naturales y farmacéuticos. La versatilidad del anillo de piperazina permite la creación de diversas entidades químicas .

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Result of Action

It is known that the compound is a useful intermediate for the preparation of benzylpiperazine and other piperidine derivatives used as antipsychotic agents and in the treatment of skin-related diseases .

Safety and Hazards

Direcciones Futuras

Piperazine and its derivatives, including 1-(Pyridin-2-ylmethyl)piperazine, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of research on 1-(Pyridin-2-ylmethyl)piperazine could involve exploring its potential uses in the development of new pharmaceuticals.

Propiedades

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATRYEXANYVWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355604 | |

| Record name | 1-(pyridin-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55579-01-6 | |

| Record name | 1-(pyridin-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-2-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

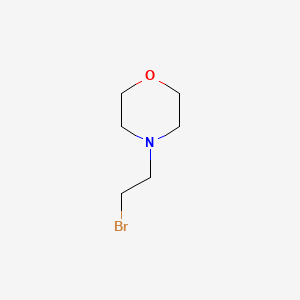

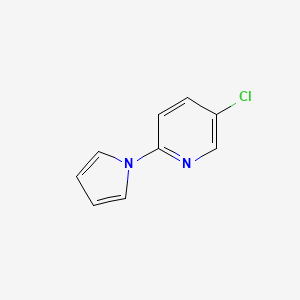

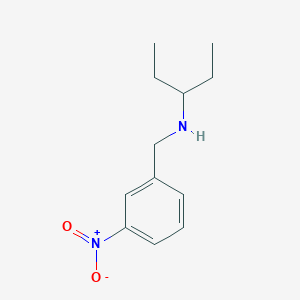

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

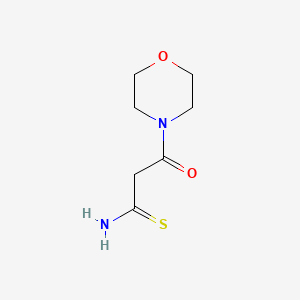

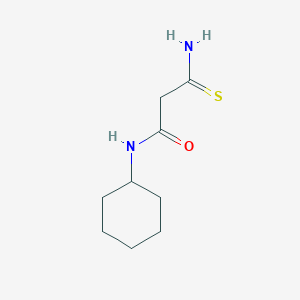

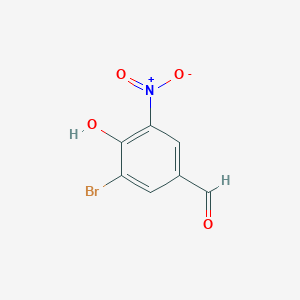

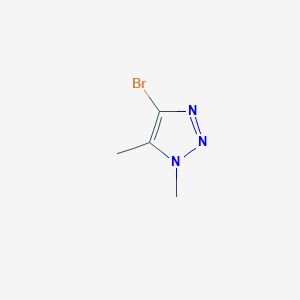

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)